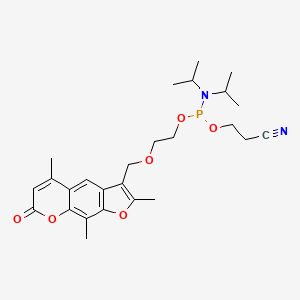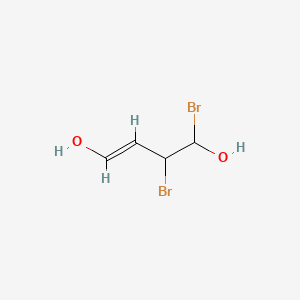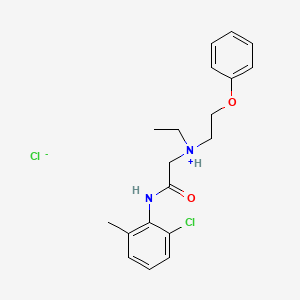
6'-Chloro-2-(ethyl(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride is a complex organic compound with a unique structure that includes a chloro-substituted aniline, an oxoethyl group, and a phenoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of 2-methylaniline to produce 2-chloro-6-methylaniline. This intermediate is then reacted with ethyl oxalyl chloride to form the oxoethyl derivative. The final step involves the reaction of this intermediate with phenoxyethyl chloride under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
3-Methoxyphenylboronic acid: A boronic acid derivative used in organic synthesis.
Uniqueness
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-ethyl-[2-(phenoxy)ethyl]azanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
102489-57-6 |
|---|---|
Molekularformel |
C19H24Cl2N2O2 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethyl-(2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C19H23ClN2O2.ClH/c1-3-22(12-13-24-16-9-5-4-6-10-16)14-18(23)21-19-15(2)8-7-11-17(19)20;/h4-11H,3,12-14H2,1-2H3,(H,21,23);1H |
InChI-Schlüssel |
UFYWFHCKNGPCHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CCOC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




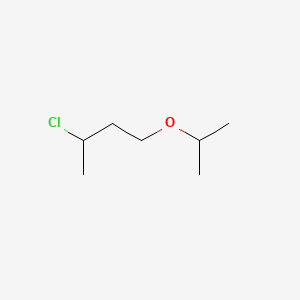
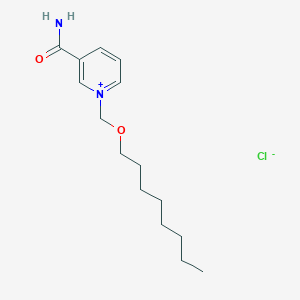
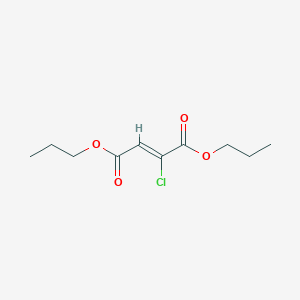
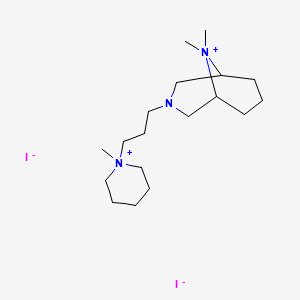
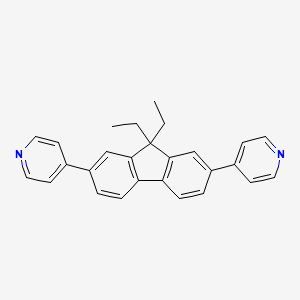
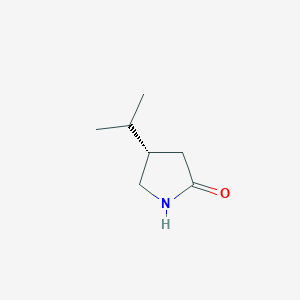
![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
